molecular formula C9H12O5 B14435285 Dimethyl 2-acetylcyclopropane-1,1-dicarboxylate CAS No. 75073-94-8

Dimethyl 2-acetylcyclopropane-1,1-dicarboxylate

Cat. No.: B14435285
CAS No.: 75073-94-8
M. Wt: 200.19 g/mol
InChI Key: ZFWVEIMXMHLTIU-UHFFFAOYSA-N
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Description

Dimethyl 2-acetylcyclopropane-1,1-dicarboxylate is an organic compound with a cyclopropane ring substituted with two ester groups and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-acetylcyclopropane-1,1-dicarboxylate can be synthesized through the reaction of malonic acid derivatives with 1,2-dihalogeno compounds in the presence of an alcoholate as a condensation agent . The reaction typically involves the gradual addition of the alcoholate to a mixture of the malonic acid derivative and the 1,2-dihalogeno compound in an alcohol solution or suspension .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-acetylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups or the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Dimethyl 2-acetylcyclopropane-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-acetylcyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-acetylcyclopropane-1,1-dicarboxylate is unique due to the presence of the acetyl group, which imparts different reactivity and potential applications compared to other cyclopropane-1,1-dicarboxylate derivatives. This structural feature allows for a broader range of chemical transformations and applications in various fields.

Properties

CAS No.

75073-94-8

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

dimethyl 2-acetylcyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C9H12O5/c1-5(10)6-4-9(6,7(11)13-2)8(12)14-3/h6H,4H2,1-3H3

InChI Key

ZFWVEIMXMHLTIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC1(C(=O)OC)C(=O)OC

Origin of Product

United States

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